molecular formula C3HBrF4 B1596946 3-Bromo-1,1,3,3-tetrafluoropropene CAS No. 460-61-7

3-Bromo-1,1,3,3-tetrafluoropropene

Cat. No. B1596946
CAS RN: 460-61-7
M. Wt: 192.94 g/mol
InChI Key: FRVWTAHTVVUDFK-UHFFFAOYSA-N
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Description

3-Bromo-1,1,3,3-tetrafluoropropene, also known as HFO-1333zd(E), is a fluorinated olefin that has gained significant attention in the scientific community due to its potential as a replacement for hydrofluorocarbons (HFCs) in various applications. HFCs are known to have a high global warming potential, and as a result, there has been a push towards finding more environmentally-friendly alternatives. HFO-1333zd(E) has been identified as one such alternative due to its low global warming potential and other favorable properties.

Scientific Research Applications

Synthesis and Chemical Properties

3-Bromo-1,1,3,3-tetrafluoropropene is involved in various synthesis processes and exhibits interesting chemical properties. It is formed through the pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane and can be further processed into other fluorinated compounds. For example, its free-radical bromination yields 1,2,3-tribromo-1,1,3,3-tetrafluoropropane, which can be transformed into different bromo- and fluorinated propenes (Banks et al., 1969).

Fluorinated Building Blocks

This compound serves as a versatile fluorinated building block. It is used in the synthesis of various heterocycles and aliphatic compounds, such as 1,1,1-trifluoro-1,2-epoxypropane, which itself is a significant building block in chemical synthesis (Lui et al., 1998).

Combustion and Oxidation Studies

Studies on the kinetic mechanism of 2,3,3,3-tetrafluoropropene (a compound closely related to 3-Bromo-1,1,3,3-tetrafluoropropene) provide insights into its high-temperature oxidation and combustion, which are relevant in assessing its use in various industrial applications (Babushok & Linteris, 2017).

Applications in Drug Discovery and Development

A Pd-catalyzed gem-difluoroallylation reaction using 3-bromo-3,3-difluoropropene demonstrates significant potential in drug discovery and development. This process highlights the compound's applicability in creating complex molecular structures beneficial in pharmaceutical research (Min et al., 2014).

Microwave Spectroscopy and Molecular Structure

The microwave spectra of 3-bromo-3,3-difluoropropene have been studied to determine its molecular structure. Such investigations are crucial in understanding the physical and chemical properties of the compound at a molecular level, which is essential for its application in various scientific fields (Langridge et al., 2011).

properties

IUPAC Name

3-bromo-1,1,3,3-tetrafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF4/c4-3(7,8)1-2(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVWTAHTVVUDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380801
Record name 3-Bromo-1,1,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1,3,3-tetrafluoropropene

CAS RN

460-61-7
Record name 3-Bromo-1,1,3,3-tetrafluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,1,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1,1,3,3-tetrafluoropropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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